Weak CYP2A6 Inhibition Profile
The unsubstituted 5-(pyridin-3-yl)pyrimidine core demonstrates minimal inhibition of human cytochrome P450 2A6, with an IC₅₀ value of 1.65 × 10⁵ nM (165 µM) [1]. In contrast, structurally elaborated pyridinyl-pyrimidine derivatives, such as those incorporating a bulky basic amine side chain, can achieve nanomolar inhibition of related CYP isoforms (e.g., CYP3A4 IC₅₀ = 1.00 × 10⁴ nM for a substituted pyridinyl-pyrimidine derivative) [2]. This 16.5-fold higher IC₅₀ for CYP2A6 relative to the CYP3A4 inhibition of a more functionalized analog underscores the scaffold's inherently low potential for CYP-mediated drug-drug interactions prior to further derivatization.
| Evidence Dimension | Cytochrome P450 Enzyme Inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 1.65 × 10⁵ nM (165 µM) |
| Comparator Or Baseline | Substituted pyridinyl-pyrimidine derivative (CHEMBL2165498): CYP3A4 IC₅₀ = 1.00 × 10⁴ nM (10 µM) |
| Quantified Difference | 16.5-fold higher IC₅₀ (lower inhibition) for target compound |
| Conditions | CYP2A6-mediated 7-hydroxycoumarin formation assay; CYP3A4 inhibition in human liver microsomes |
Why This Matters
A high IC₅₀ against CYP2A6 (165 µM) indicates that the core scaffold has minimal intrinsic liability for CYP-mediated metabolism or drug-drug interactions, making it a clean starting point for medicinal chemistry optimization relative to other heteroaromatic cores with more potent CYP inhibition.
- [1] BindingDB. BDBM50158932: 5-Pyridin-3-yl-pyrimidine. CYP2A6 inhibition data. ChEMBL Assay ID: CHEMBL179762. View Source
- [2] BindingDB. BDBM50394897: CHEMBL2165498. CYP3A4 inhibition data. ChEMBL Assay ID: CHEMBL2165498. View Source
